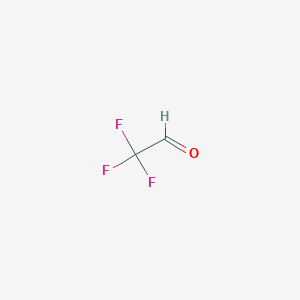

Trifluoroacetaldehyde

Overview

Description

Trifluoroacetaldehyde (TFA) is a colorless, volatile liquid with a strong pungent odor. It is a reactive compound that is used in a variety of industrial and scientific applications. TFA is a versatile reagent, capable of both organic and inorganic synthesis, and is used in a variety of laboratory experiments. In addition, TFA has been used in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and aromatics.

Scientific Research Applications

Synthesis of Trifluoromethylated Amino Compounds : Trifluoroacetaldehyde is a valuable industrial material used in synthesizing various trifluoromethylated amino compounds. It aids in preparing trifluoroethylamino derivatives and chiral-substituted trifluoroethylamin (Mimura et al., 2010).

Nucleophilic Trifluoromethylation of Carbonyl Compounds : The hydrate form of this compound offers an atom-economical source for nucleophilic trifluoromethylation, yielding satisfactory results across a broad spectrum of carbonyl compounds (Prakash et al., 2013).

Preparation of Bioactive Fluorinated Compounds : this compound Ethyl Hemiacetal (TFAE) is used to prepare bioactive fluorinated compounds, such as fluoroalkylphenols and trifluoromethyl amino acids, through regioselective and stereoselective substitution (Gong & Kato, 2004).

Synthesis of Fluoroethyl-Containing Substances : this compound N-tosylhydrazone is a precursor for in situ trifluorodiazoethane, potentially used in synthesizing fluoroethyl-containing substances (Ostrovskii et al., 2019).

Trifluoromethylating Agents : Hemiaminals of this compound are newly identified trifluoromethylating agents, useful in synthesizing phenyl (trifluoromethyl) methanol from benzaldehyde intermediates (Mispelaere & Roques, 1999).

Thermal Decomposition : The thermal decomposition of this compound produces trifluoromethane and carbon monoxide, with factors like surface effect and inert gases influencing the decomposition rate (Arthur & Bell, 1965).

Aldol Reaction with Ketones : this compound ethyl hemiacetal reacts with unmodified ketones at ambient temperature, yielding hydroxy-trifluoromethylated ketones with good to excellent diastereoselectivities (Funabiki et al., 2006).

Catalytic Oxidation : Trifluoroethanol catalytic oxidation effectively synthesizes this compound and trifluoroacetic acid, utilizing O2 as an oxidant and supported V2O5 catalysts (Chunyan, 2007).

Spectroscopic Characterization : this compound exhibits a unique infrared spectrum with a broad absorption peak at 4000 cm-1, and a unique ultraviolet spectrum with a narrow absorption peak at 400 nm (Francisco & Williams, 1992).

Reaction with Biomolecules : this compound reacts with amino acids, nucleotides, lipid nucleophiles, and their analogs, suggesting potential biomarkers for trihaloacetaldehyde metabolism in cellular nucleophiles (Yin et al., 1996).

Mechanism of Action

- Trifluoroacetaldehyde primarily interacts with various nucleophiles and electrophiles in chemical reactions. Its targets include functional groups such as carbonyl compounds, imines, and hydrazones .

Target of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

Trifluoroacetaldehyde is produced as a result of the reaction of HFO-1234ze with OH

Molecular Mechanism

It is known that this compound can undergo photodissociation to produce fluoroform (CHF 3 or HFC-23), a potent greenhouse gas

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is studied for its atmospheric fate

properties

IUPAC Name |

2,2,2-trifluoroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O/c3-2(4,5)1-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTSHOJDBRTPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058791 | |

| Record name | Acetaldehyde, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75-90-1 | |

| Record name | Trifluoroacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetaldehyde, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)

![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)